molecular formula C22H20F3NO5 B2435650 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951976-54-8

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B2435650
CAS RN: 951976-54-8
M. Wt: 435.399
InChI Key: RFRZJNBBBBYENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C22H20F3NO5 and its molecular weight is 435.399. The purity is usually 95%.
BenchChem offers high-quality 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Transformation

Compounds with the chromeno[8,7-e][1,3]oxazin-4-one core are synthesized through different methods and are known for their potential transformation into various derivatives. For instance, the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives showcases the versatility of these compounds in generating new chemical entities with potential applications in materials science and organic synthesis (Nicolaides et al., 1996).

Pharmacological Applications

Derivatives of the chromeno and oxazinone families have been studied for their potential pharmacological properties. For example, new flavonoid-containing derivatives, including those related to the chromeno[8,7-e][1,3]oxazin-4-one scaffold, have been prepared and showed promise in medicinal chemistry for their unique biological activities (Bondarenko et al., 2012).

Material Science and Catalysis

The structural framework of chromeno[8,7-e][1,3]oxazin-4-ones also finds relevance in material science, particularly in the development of catalysts and novel materials. The synthesis of novel polystyrene-supported TBD catalysts for organic reactions demonstrates the utility of related compounds in enhancing reaction efficiencies and developing new materials for sustainable chemistry (Alonzi et al., 2014).

Antimicrobial and Antitumor Research

Investigations into the antimicrobial and antitumor properties of chromeno and oxazinone derivatives highlight the potential of these compounds in developing new therapeutic agents. Structural characterization and antimicrobial activities of related molecules, such as 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, underscore the interest in these compounds for pharmaceutical research (Okasha et al., 2016).

properties

IUPAC Name

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c1-28-10-9-26-11-16-17(30-12-26)8-7-15-19(27)18(13-3-5-14(29-2)6-4-13)21(22(23,24)25)31-20(15)16/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRZJNBBBBYENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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